molecular formula C18H21NO2 B268646 N-(3-butoxyphenyl)-2-phenylacetamide

N-(3-butoxyphenyl)-2-phenylacetamide

Cat. No.: B268646
M. Wt: 283.4 g/mol
InChI Key: YORLAHSPIVZDRM-UHFFFAOYSA-N
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Description

N-(3-Butoxyphenyl)-2-phenylacetamide is a substituted phenylacetamide characterized by a 3-butoxy group on the phenyl ring of the acetamide moiety. The 2-phenylacetamide core is a versatile pharmacophore, with modifications to the substituent groups (e.g., alkoxy, halogen, heterocyclic rings) significantly influencing biological activity, solubility, and metabolic stability .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(3-butoxyphenyl)-2-phenylacetamide

InChI

InChI=1S/C18H21NO2/c1-2-3-12-21-17-11-7-10-16(14-17)19-18(20)13-15-8-5-4-6-9-15/h4-11,14H,2-3,12-13H2,1H3,(H,19,20)

InChI Key

YORLAHSPIVZDRM-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Alkoxy vs.
  • Bioactivity: Thiadiazole and pyrazole derivatives exhibit pronounced biological activity (e.g., anticancer, insecticidal) due to electron-withdrawing groups enhancing target binding .

Comparison Table :

Compound Synthesis Method Yield (%) Key Reagents/Catalysts Cost Efficiency
N-(3-Oxopropyl)-2-phenylacetamide Enzymatic cascade 75 ADH, NOX, NAD⁺ High (scalable)
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide Chemical (nucleophilic substitution) 82 Bromoacetyl bromide, K₂CO₃ Moderate

Data Tables

Table 1: Physical Properties of Selected 2-Phenylacetamide Derivatives

Compound Melting Point (°C) Rf Value Solubility (CHCl₃) Optical Activity ([α]₂²D)
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide 75 0.32 High -
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate 74 0.65 Moderate +61.1

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